![molecular formula C10H18N2S B1271783 Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine CAS No. 99977-36-3](/img/structure/B1271783.png)

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

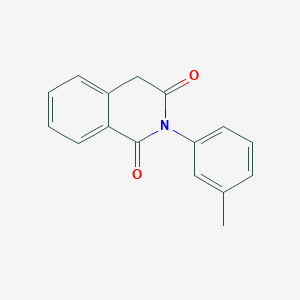

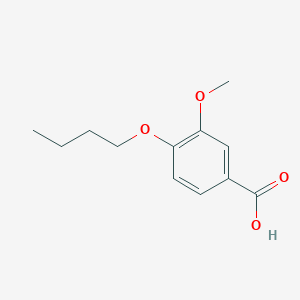

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is a compound that likely features a cyclohexyl group attached to a dihydro-[1,3]thiazin-2-yl-amine moiety. The structure suggests the presence of a six-membered thiazine ring, which is partially saturated (as indicated by 'dihydro') and contains nitrogen and sulfur atoms. The compound is of interest due to its potential reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of related cyclohexyl compounds has been explored in various studies. For instance, the reaction of 4-[2-(arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones with aromatic amines involves a 1,8-addition pattern, leading to the formation of complex hydrazonamides . This suggests that similar synthetic strategies could potentially be applied to the synthesis of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, with modifications to incorporate the thiazine ring and achieve the desired saturation levels.

Molecular Structure Analysis

The molecular structure of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be characterized by the presence of a cyclohexyl ring and a [1,3]thiazin ring. The 'dihydro' notation indicates that the thiazin ring is not fully aromatic and contains two additional hydrogen atoms, reducing the degree of unsaturation. The amine group attached to the thiazin ring would be a key functional group, likely influencing the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

While the specific chemical reactions of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine are not detailed in the provided abstracts, the reactivity of similar compounds can be inferred. For example, the transfer hydrogenation of imines using cyclohexa-1,4-dienes as dihydrogen surrogates has been described . This reaction is catalyzed by Brønsted acids and could potentially be relevant to the reactivity of the thiazin-amine compound, particularly if imine or alkene functionalities are present or can be generated within its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be influenced by its molecular structure. The presence of the cyclohexyl group would impart hydrophobic character, while the amine and thiazin functionalities could contribute to the compound's polarity, solubility, and potential for hydrogen bonding. The partially saturated thiazin ring might also affect the compound's stability and reactivity, although specific details are not provided in the abstracts.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiradical and Anti-inflammatory Activity : 5,6-dihydro-1,3-thiazin-4-one derivatives, related to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, have been synthesized and shown to exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

Synthesis of New Derivatives : New derivatives of 4H-1,3-thiazin compounds have been synthesized, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological applications (Karimian et al., 2017).

Structural and Chemical Properties

Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Kulakov et al., 2009).

Palladium-catalysed Synthesis : A study on the palladium-catalysed isocyanide insertion in thioureas led to the formation of 4H-benzo[d][1,3]thiazin-2-amines, indicating a novel method for synthesizing these types of compounds (Pandey et al., 2014).

Potential Applications in Chemistry and Pharmacology

Anticancer Activity : Certain derivatives of 1,3-thiazines have shown promising anticancer activity against colon and liver carcinoma cell lines, suggesting potential therapeutic applications (Gomha et al., 2015).

Synthesis of NO-synthase Inhibitors : The synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, a lipophilic analogue of NO-synthase inhibitor, indicates the relevance of these compounds in developing new pharmacological inhibitors (Zefirova et al., 2013).

Propriétés

IUPAC Name |

N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUZDUIPGBMLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368260 |

Source

|

| Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |

CAS RN |

99977-36-3 |

Source

|

| Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)